
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that features a unique combination of isoxazole and thiazolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction employs an alkyne as a dipolarophile and nitrile oxide as the dipole . The thiazolidine ring is then introduced through subsequent reactions involving appropriate thioamide and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole or thiazolidine rings .
Aplicaciones Científicas De Investigación
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidine ring may also contribute to the compound’s overall biological activity by interacting with different pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds like sulfamethoxazole and muscimol share the isoxazole ring and exhibit various biological activities.
Thiazolidine Derivatives: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents, share the thiazolidine ring.
Uniqueness
2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to the combination of both isoxazole and thiazolidine rings in its structure. This dual functionality allows it to interact with multiple biological targets and pathways, potentially leading to a broader range of biological activities and applications .
Propiedades
Número CAS |
1022-55-5 |
|---|---|
Fórmula molecular |
C9H6N2O4S2 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
2-[(5Z)-5-(1,2-oxazol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H6N2O4S2/c12-7(13)4-11-8(14)6(17-9(11)16)3-5-1-2-15-10-5/h1-3H,4H2,(H,12,13)/b6-3- |
Clave InChI |
JRZKLNUWPUKBIO-UTCJRWHESA-N |
SMILES isomérico |
C1=CON=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
SMILES canónico |
C1=CON=C1C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


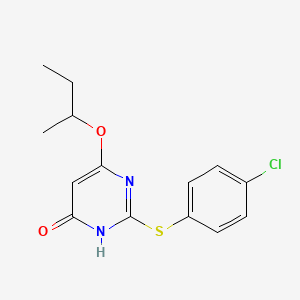

![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
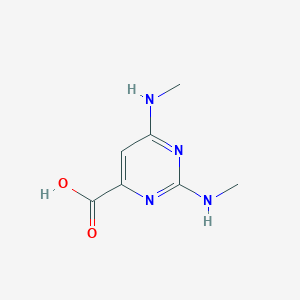
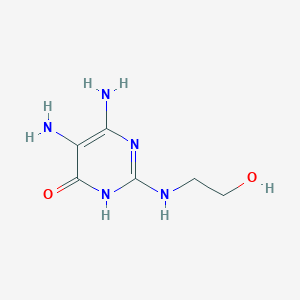
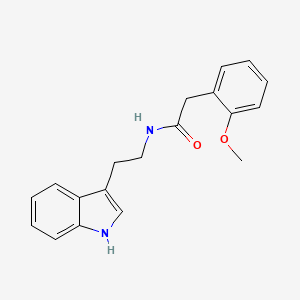
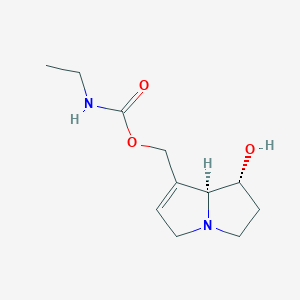
![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)
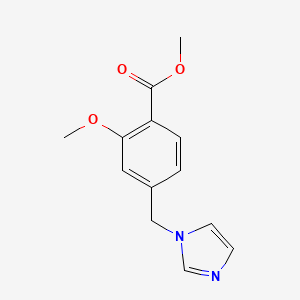
![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)

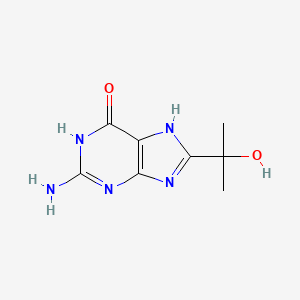
![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
